![molecular formula C12H15NO B1352596 5-Methoxy-2,3,3-trimethyl-3H-indole CAS No. 31241-19-7](/img/structure/B1352596.png)
5-Methoxy-2,3,3-trimethyl-3H-indole
Overview
Description
5-Methoxy-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C12H15NO . It is also known by its IUPAC name, 5-methoxy-2,3,3-trimethyl-3H-indole .
Synthesis Analysis
The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole can be achieved from 3-Methyl-2-butanone and (4-methoxyphenyl)hydrazine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for 5-Methoxy-2,3,3-trimethyl-3H-indole is 1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7,13H,1H2,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Methoxy-2,3,3-trimethyl-3H-indole has a molecular weight of 189.26 . It has a density of 1.0±0.1 g/cm3, a boiling point of 286.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 57.0±0.5 cm3 .Scientific Research Applications
Ultraviolet Spectra Study
The study of 5-Methoxy-2,3,3-trimethyl-3H-indole and its derivatives revealed insights into their ultraviolet spectra. Structural features responsible for bathochromic shifts in the UV spectrum of 3H-indolium cations were determined, providing valuable data for chemical analysis and material sciences (Ahmed & Robinson, 1967).
Catalysis in Organic Synthesis
This compound plays a role in catalysis, particularly in the self-addition of indoles to form indolylindoline derivatives. This process, facilitated by indium trichloride, is significant in organic synthesis, leading to the creation of complex molecular structures (Pal, Giri, & Jaisankar, 2005).
Antioxidant and Cytoprotective Potency
A derivative of 5-Methoxy-2,3,3-trimethyl-3H-indole, characterized as a melatonin analogue, showed significant in vitro antioxidant and cytoprotective potency. This finding suggests potential applications in neuroprotection and pharmacology (Spadoni et al., 2006).
Corrosion Inhibition
Indolium-based ionic liquids derived from this compound have been studied for their corrosion inhibition properties. This application is critical in material sciences, especially in protecting metals from acid-induced corrosion (Ahmed et al., 2019).
Medicinal Chemistry and Drug Discovery
5-Methoxy-2,3,3-trimethyl-3H-indole derivatives have been explored for their role as serotonin receptor antagonists, with potential applications in treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2,3,3-trimethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHZHPESMATDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454998 | |
Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3,3-trimethyl-3H-indole | |
CAS RN |
31241-19-7 | |
Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.